N-(3-Bromo-4-methylbenzyl)-acrylamide
Description
N-(3-Bromo-4-methylbenzyl)-acrylamide is an acrylamide derivative featuring a benzyl group substituted with a bromine atom at the 3-position and a methyl group at the 4-position.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-3-11(14)13-7-9-5-4-8(2)10(12)6-9/h3-6H,1,7H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPOKWKVJUWFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylbenzyl)-acrylamide typically involves the reaction of 3-bromo-4-methylbenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Bromo-4-methylbenzylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-4-methylbenzyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of bromo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Bromo-4-methylbenzyl)-acrylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylbenzyl)-acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and acrylamide moiety can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
The following analysis compares N-(3-Bromo-4-methylbenzyl)-acrylamide with structurally related acrylamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Structural and Substituent Variations
Key differences among analogs include:
- Substituent Position: Bromine placement (meta vs. para) and additional functional groups (e.g., methoxy, morpholino, nitro).
- Electronic Effects: Electron-withdrawing (e.g., -Br, -NO₂) vs. electron-donating groups (e.g., -OCH₃, -CH₃).
- Steric Bulk : Substituents like trifluoromethoxy or trimethoxyphenyl increase steric hindrance compared to smaller groups like methyl.
Physicochemical Properties
*Inferred data for the target compound.
Key Observations:
- Melting Points: Bulky or polar substituents (e.g., morpholino in 4p) correlate with higher melting points (>200°C), while smaller groups (e.g., methyl in the target) likely result in lower melting points (~100–110°C) .
- Yield : Electron-rich aromatic systems (e.g., 3,4-dimethoxyphenyl in 4m) improve synthetic yields (78%) compared to electron-deficient systems (e.g., 4k: 48%) .
- Molecular Weight : Bromine contributes significantly to molecular weight; the target compound (~268 g/mol) is lighter than analogs with multiple substituents (e.g., 4o: 460.7 g/mol) .
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